molecular formula C6H5KO5S B1260340 Potassium 2,5-dihydroxybenzenesulfonate CAS No. 21799-87-1

Potassium 2,5-dihydroxybenzenesulfonate

Cat. No. B1260340
CAS RN: 21799-87-1
M. Wt: 228.27 g/mol
InChI Key: VKDSBABHIXQFKH-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of potassium 2,5-dihydroxybenzenesulfonate derivatives involves sulfonation reactions under specific conditions. For instance, a hydrate potassium derivative was synthesized by sulfonation with concentrated sulfuric acid at 60 ℃ for half an hour, leading to a good yield of 82% under moderate conditions. This method is praised for its simplicity, mild reaction conditions, and high selectivity (Guo Ya-ning, 2009).

Molecular Structure Analysis

X-ray crystallography is a primary tool for analyzing the molecular structure of this compound derivatives. The compound crystallizes in the monoclinic crystal system, showing a polyoctahedral potassium chain formed by adjacent potassium cations bridged by oxygen atoms. This structure assembles into a three-dimensional network through hydrogen bonding, illustrating the complex molecular geometry and interaction within the crystal (Guo Ya-ning, 2009).

Chemical Reactions and Properties

The reactivity of this compound derivatives includes participation in coordination polymers and catalytic activities. For example, lanthanide derivatives of this compound showed catalytic activity in the Henry reaction of nitroethane with various aldehydes, achieving good yields and diastereoselectivities (K. Mahmudov et al., 2015). These reactions demonstrate the compound's potential in synthetic organic chemistry and material science.

Physical Properties AnalysisThe physical properties of this compound derivatives, such as crystal system, space group, and unit cell parameters, are crucial for understanding their stability and behavior in different conditions. For instance, the crystal structure of a benzaldehyde-potassium bisulfite addition product reveals a monoclinic space group with specific dimensions, highlighting the detailed geometric arrangement and potential interactions in solid state (T. Kuroda et al., 1967).

Chemical Properties Analysis

The chemical properties of this compound derivatives are reflected in their reactivity and interaction with various substrates. The synthesis and structures of potassium and rubidium arenesulfonates, for example, demonstrate how these salts react with metal hydroxide and sulfonic acid or sulfonate salt in water or water-ethanol solution, leading to compounds with defined X-ray diffraction structures (B. Gunderman & P. J. Squattrito, 1994). These interactions are essential for understanding the compound's behavior in various chemical environments.

Scientific Research Applications

Psoriasis Treatment

Potassium 2,5-dihydroxybenzenesulfonate derivatives have been explored for the treatment of psoriasis. Research suggests their potential in inhibiting mitogenesis induced by FGF-I in quiescent cultures of Balb/c 3T3 fibroblasts, indicating a capacity to reduce the proliferative capacity of rat C6 glioma cells, suggesting possible applications in treating gliomas (Expert Opinion on Therapeutic Patents, 2008).

Chemisorption Studies

The chemisorption of 2,5-dihydroxybenzenesulfonate on Pd(111) electrode surfaces has been studied, providing insights into its oxidative chemisorption and the formation of benzoquinone sulfonate on surfaces. This research is significant in understanding surface chemistry and electrochemistry interactions (Journal of Electroanalytical Chemistry, 2001).

Fuel Cell Applications

This compound has been used in the development of cross-linkable copolymers for polymer electrolyte membranes in fuel cells. These membranes exhibited improved proton conductivity and thermal stability, indicating potential applications in advanced energy systems (Chemistry of Materials, 2012).

Aminopeptidase N Inhibition

Research on calcium, magnesium, and zinc 2,5-dihydroxybenzenesulfonates has demonstrated inhibitory activity against aminopeptidase N, which could contribute to their anti-angiogenic activity. This suggests potential therapeutic applications in diseases where angiogenesis plays a critical role (Journal of The Serbian Chemical Society, 2015).

Oxidative Iodination of Arenes

This compound derivatives have been investigated for their use in oxidative iodination of aromatic substrates. This research contributes to synthetic chemistry, particularly in the development of new reagents and methodologies for chemical transformations (European Journal of Organic Chemistry, 2012).

Proton Exchange Membranes

In the field of proton exchange membranes for fuel cells, this compound has been used to synthesize cross-linkable sulfonated poly(arylene ether) polymers. These materials exhibit promising properties like enhanced proton conductivity and lower methanol permeability, important for fuel cell performance (Macromolecules, 2009).

Electrochemical Surface Studies

The study of 2,5-dihydroxybenzenesulfonate on Pd(111) electrodes using electrochemical scanning tunneling microscopy has provided valuable insights into the structuring of electrified interfaces. This research is crucial in the field of surface science and nanotechnology (Physical Chemistry Chemical Physics, 2001).

Safety and Hazards

Potassium 2,5-dihydroxybenzenesulfonate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is recommended .

properties

IUPAC Name

potassium;2,5-dihydroxybenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O5S.K/c7-4-1-2-5(8)6(3-4)12(9,10)11;/h1-3,7-8H,(H,9,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKDSBABHIXQFKH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)S(=O)(=O)[O-])O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5KO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

20123-80-2 (Parent)
Record name Potassium 2,5-dihydroxybenzenesulphonate
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DSSTOX Substance ID

DTXSID8044410
Record name Potassium 2,5-dihydroxybenzenesulfonate
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Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Benzenesulfonic acid, 2,5-dihydroxy-, potassium salt (1:1)
Source EPA Chemicals under the TSCA
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CAS RN

21799-87-1
Record name Potassium 2,5-dihydroxybenzenesulphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021799871
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 2,5-dihydroxy-, potassium salt (1:1)
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Record name Potassium 2,5-dihydroxybenzenesulfonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium 2,5-dihydroxybenzenesulphonate
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Synthesis routes and methods I

Procedure details

Hydroquinone (10 g, 0.09 mol) and dichloromethane (30 mL), was taken in a round bottom flask, after cooling the flask to about 10-15° C., sulfuric acid (36 N, 8.9 g) was added dropwise at the same temperature and stirring continued further for about 10-15 min. Temperature was slowly raised to 30-40° C. then stirred for 1-2 h. The reaction mass was then cooled to 25-35° C. and ethyl acetate (100 mL) added to dissolve the solid formed. A solution of potassium 2-ethylhexanoate (18.2 g, 0.099 mol) in ethyl acetate (100 mL) was added slowly. The reaction was further stirred for an hour. The precipitated crude solid was filtered, washed with ethyl acetate to give 16 g of 2,5-dihydroxybenzenesulfonic acid potassium salt.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
8.9 g
Type
reactant
Reaction Step Two
Quantity
18.2 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Hydroquinone (10 g, 0.09 mol) was taken in a round bottom flask, after cooling the flask to about 10-15° C., sulfuric acid (36 N, 8.9 g) was added dropwise at the same temperature and stirring continued further for about 10-15 min. Temperature was slowly raised to 50-60° C. then stirred for 3-8 h. The reaction mass was then cooled to 25-35° C. and ethyl acetate (100 mL) added to dissolve the solid formed. A solution of potassium 2-ethylhexanoate (18.2 g, 0.099 mol) in ethyl acetate (100 mL) was added slowly. The reaction was further stirred for an hour. The precipitated crude solid was filtered, washed with ethyl acetate to give 16 g of 2,5-dihydroxybenzenesulfonic acid potassium salt.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.9 g
Type
reactant
Reaction Step Two
Quantity
18.2 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Hydroquinone (10 g, 0.09 mol) and 1,2-dichloroethane (30 mL) was taken in a round bottom flask, after cooling the flask to about 10-15° C., sulfuric acid (36 N, 8.9 g) was added dropwise at the same temperature and stirring continued further for about 10-15 min. Temperature was slowly raised to 40° C. then stirred for 3-8 h. The reaction mass was then cooled to 25-35° C. and ethyl acetate (100 mL) added to dissolve the solid formed. A solution of potassium 2-ethylhexanoate (18.2 g, 0.099 mol) in ethyl acetate (100 mL) was added slowly. The reaction was further stirred for an hour. The precipitated crude solid was filtered, washed with ethyl acetate to give 18 g of 2,5-dihydroxybenzenesulfonic acid potassium salt.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
8.9 g
Type
reactant
Reaction Step Two
Quantity
18.2 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

Hydroquinone (20 g, 0.1816 mol) and n-heptane (60 mL) was taken in a round bottom flask, after cooling the flask to about 10-15° C., sulfuric acid (36 N, 17.8 g) was added dropwise at the same temperature and stirring continued further for about 10-15 min. The temperature was slowly raised to 50-60° C. then stirred for 3-8 h. The reaction mass was then cooled to 25-35° C., n-heptane was decanted and ethyl acetate (200 mL) added to dissolve the solid formed. A solution of potassium 2-ethylhexanoate (36.4 g, 0.1996 mol) in ethyl acetate (200 mL) was added slowly. The reaction was further stirred for an hour. The precipitated crude solid was filtered, washed with ethyl acetate to give 40 g of 2,5-dihydroxybenzenesulfonic acid potassium salt.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
17.8 g
Type
reactant
Reaction Step Two
Quantity
36.4 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium 2,5-dihydroxybenzenesulfonate
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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